molecular formula C44H70O19 B025852 Sucrose octaisobutyrate CAS No. 102787-19-9

Sucrose octaisobutyrate

Cat. No. B025852
M. Wt: 903 g/mol
InChI Key: QSOGLNCCKWUXRN-CIGKAFDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose octaisobutyrate (SOIB) is a synthetic compound that is commonly used in scientific research. It is a type of sucrose ester that is synthesized through the reaction of sucrose with isobutyric anhydride. SOIB has unique chemical and physical properties that make it useful in a variety of applications, including as an emulsifier, stabilizer, and surfactant.

Mechanism Of Action

The mechanism of action of Sucrose octaisobutyrate is not fully understood. However, it is believed that Sucrose octaisobutyrate interacts with the lipid bilayer of cell membranes, altering their properties and leading to changes in cell function. Sucrose octaisobutyrate has also been shown to interact with proteins, altering their conformation and function.

Biochemical And Physiological Effects

Sucrose octaisobutyrate has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the stability of proteins and lipids, making it useful in the formulation of therapeutics. Sucrose octaisobutyrate has also been shown to have antimicrobial properties, making it useful in the preparation of antimicrobial agents. Additionally, Sucrose octaisobutyrate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sucrose octaisobutyrate in lab experiments is its versatility. It can be used as an emulsifier, stabilizer, and surfactant, making it useful in a variety of applications. Additionally, Sucrose octaisobutyrate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using Sucrose octaisobutyrate is its potential toxicity. While Sucrose octaisobutyrate has been shown to be relatively non-toxic, further studies are needed to fully understand its safety profile.

Future Directions

There are many potential future directions for research on Sucrose octaisobutyrate. One area of interest is the development of new methods for synthesizing Sucrose octaisobutyrate. Additionally, further studies are needed to fully understand the mechanism of action of Sucrose octaisobutyrate and its potential therapeutic applications. Finally, there is a need for more research on the safety profile of Sucrose octaisobutyrate, particularly with respect to its long-term effects.

Synthesis Methods

The synthesis of Sucrose octaisobutyrate involves the reaction of sucrose with isobutyric anhydride in the presence of a catalyst. The reaction results in the formation of a mixture of sucrose esters, which are then separated and purified to obtain Sucrose octaisobutyrate. The synthesis process is relatively simple and can be scaled up for industrial production.

Scientific Research Applications

Sucrose octaisobutyrate has been widely used in scientific research due to its unique properties. It has been used as an emulsifier in the preparation of nanoemulsions for drug delivery. Sucrose octaisobutyrate has also been used as a surfactant in the preparation of liposomes for gene delivery. Additionally, Sucrose octaisobutyrate has been used as a stabilizer in the formulation of protein-based therapeutics.

properties

CAS RN

102787-19-9

Product Name

Sucrose octaisobutyrate

Molecular Formula

C44H70O19

Molecular Weight

903 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-methylpropanoyloxy)-2,5-bis(2-methylpropanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C44H70O19/c1-20(2)35(45)53-17-28-30(57-38(48)23(7)8)32(59-40(50)25(11)12)33(60-41(51)26(13)14)43(56-28)63-44(19-55-37(47)22(5)6)34(61-42(52)27(15)16)31(58-39(49)24(9)10)29(62-44)18-54-36(46)21(3)4/h20-34,43H,17-19H2,1-16H3/t28-,29-,30-,31-,32+,33-,34+,43-,44+/m1/s1

InChI Key

QSOGLNCCKWUXRN-CIGKAFDASA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

SMILES

CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Other CAS RN

102787-19-9

synonyms

sucrose octa-isobutyrate
sucrose octaisobutyrate

Origin of Product

United States

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